molecular formula C9H11F2NO B3419648 1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine CAS No. 1502098-50-1

1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine

Cat. No.: B3419648
CAS No.: 1502098-50-1
M. Wt: 187.19 g/mol
InChI Key: FFABGIZKMALQLN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine (IUPAC name) is a substituted phenylalkylamine characterized by a methoxy group (-OCH₃) at the para position and fluorine atoms at the 3- and 5-positions of the aromatic ring. Key identifiers include:

  • Synonyms: SCHEMBL4835849, AKOS018450708 .
  • InChIKey: FFABGIZKMALQLN-UHFFFAOYSA-N .
  • CAS Registry Number: 1502098-50-1 .

Properties

IUPAC Name

1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-12-5-6-3-7(10)9(13-2)8(11)4-6/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFABGIZKMALQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502098-50-1
Record name [(3,5-difluoro-4-methoxyphenyl)methyl](methyl)amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 3,5-difluoro-4-methoxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further optimize the production process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-4-methoxyphenyl

Biological Activity

1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and possible therapeutic applications, supported by relevant case studies and findings from diverse sources.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C10H12F2N
  • Molecular Weight : 201.21 g/mol

The presence of difluoro and methoxy groups in its structure is believed to enhance its binding affinity to biological targets, influencing its pharmacological profile.

Research indicates that the biological activity of this compound primarily involves interactions with specific receptors and enzymes within biological systems. The difluoromethoxy group is thought to improve the compound's lipophilicity and receptor selectivity, which may enhance its efficacy in modulating various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Interaction : It has been suggested that this compound interacts with neurotransmitter receptors, which could contribute to neuropharmacological effects.

Anticancer Activity

A study evaluated the anticancer potential of similar compounds and highlighted that derivatives with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with similar difluoromethoxy substitutions demonstrated IC50 values in the low micromolar range against colorectal cancer cells .

Neuropharmacological Effects

Preliminary investigations suggest that compounds like this compound may exhibit neuroprotective properties. They are being studied for their potential role in modulating neurotransmitter systems, which could have implications for treating neurodegenerative diseases.

Case Studies

  • Colorectal Cancer Study :
    • A derivative of the compound was tested against HT29 and HCT 15 colon cancer cell lines.
    • Results indicated an IC50 of approximately 0.32 μM, demonstrating significant cytotoxicity and inhibition of c-Myc/MAX dimerization, a critical factor in cancer progression .
  • Neuropharmacological Investigation :
    • Research focused on similar compounds indicated potential modulation of dopamine receptors.
    • These findings suggest a possible application in treating disorders characterized by dopaminergic dysfunctions.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
2-(3-Fluoro-4-methoxyphenyl)methanamineContains methoxy group and fluorineKnown for antidepressant properties
N-[2,4-Difluorophenyl]methylamineLacks methoxy groupExhibits different anti-cancer activities
2-(3,5-Dimethoxyphenyl)methylamineTwo methoxy groups presentInvestigated for neuroprotective effects

The structural variations among these compounds influence their biological activities significantly.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted phenyl-N-methylmethanamines. Below is a comparative analysis with analogs based on substituent effects and commercial availability:

Structural Analogs and Substituent Effects

A. (3,4-Dimethylphenyl)methylamine
  • Substituents : 3,4-dimethylphenyl group; branched alkylamine (2-methylpropyl).
  • Key Differences : The absence of fluorine and methoxy groups reduces electronic effects compared to the target compound. The dimethyl substitution enhances steric bulk but decreases polarity.
B. (3,4-Dimethylphenyl)methylamine
  • Substituents : 3,4-dimethylphenyl group; 3-methoxypropylamine chain.
  • Key Differences : The methoxy group on the alkyl chain introduces polarity distinct from the aromatic methoxy group in the target compound. This may alter solubility and receptor interactions.
C. 1-(3,5-Dichloro-4-Methoxyphenyl)-N-Methylmethanamine (Hypothetical Analog)
  • Substituents : Chlorine replaces fluorine at the 3- and 5-positions.
  • Key Differences : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity (higher logP) and alter metabolic stability.

Commercial Availability and Suppliers

  • (3,5-Difluorophenyl)aminoacetic acid: A structurally distinct compound with 12 suppliers, highlighting commercial interest in difluorophenyl derivatives .

Data Table: Comparative Analysis of Selected Compounds

Compound Name Substituents (Phenyl Ring) Amine Group Molecular Weight (g/mol) Estimated logP Key Features
1-(3,5-Difluoro-4-methoxyphenyl)-N-methylmethanamine 3,5-F₂, 4-OCH₃ N-methylmethanamine 187.19 ~1.8 High electronegativity, moderate lipophilicity
(3,4-Dimethylphenyl)methylamine 3,4-(CH₃)₂ 2-methylpropyl 205.34 ~2.5 Increased steric bulk, higher lipophilicity
(3,4-Dimethylphenyl)methylamine 3,4-(CH₃)₂ 3-methoxypropyl 221.34 ~1.9 Alkyl-chain polarity, balanced logP

Note: Molecular weights calculated from empirical formulas; logP estimated via fragment-based methods (e.g., Moriguchi method).

Research Findings and Limitations

  • Supplier Data: Commercial availability of the target compound is less documented than structurally distinct derivatives like (3,5-difluorophenyl)aminoacetic acid .
  • Gaps in Evidence : Direct comparative studies on pharmacological or pesticidal efficacy are absent in the provided sources. Further experimental data on solubility, stability, and bioactivity are needed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine
Reactant of Route 2
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1-(3,5-difluoro-4-methoxyphenyl)-N-methylmethanamine

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